molecular formula C15H16O2 B3158002 Phenol, 2,3-dimethyl-4-(phenylmethoxy)- CAS No. 854663-38-0

Phenol, 2,3-dimethyl-4-(phenylmethoxy)-

Cat. No.: B3158002
CAS No.: 854663-38-0
M. Wt: 228.29 g/mol
InChI Key: ICHFQIGLJUTGQZ-UHFFFAOYSA-N
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Description

Phenol, 2,3-dimethyl-4-(phenylmethoxy)-, also known as 2,3-dimethyl-4-(phenylmethoxy)phenol, is an organic compound with the molecular formula C15H16O2. This compound is a derivative of phenol, characterized by the presence of two methyl groups and a phenylmethoxy group attached to the phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,3-dimethyl-4-(phenylmethoxy)- typically involves the alkylation of 2,3-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2,3-dimethyl-4-(phenylmethoxy)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,3-dimethyl-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Phenol, 2,3-dimethyl-4-(phenylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Phenol, 2,3-dimethyl-4-(phenylmethoxy)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The presence of the phenylmethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenol: Lacks the phenylmethoxy group, resulting in different chemical and biological properties.

    4-Phenylmethoxyphenol: Lacks the two methyl groups, affecting its reactivity and interactions.

    2,4-Dimethylphenol: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

Phenol, 2,3-dimethyl-4-(phenylmethoxy)- is unique due to the specific combination of substituents on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2,3-dimethyl-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11-12(2)15(9-8-14(11)16)17-10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHFQIGLJUTGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,3-dimethyl-1,4-dihydroquinone (5 g) and benzyl bromide (6.2 g) and K2CO3 (10 g) in DMF (50 mL) was stirred at 120° C. for 5 h. The mixture was poured into water and extracted with EtOAc. The EtOAc was washed with water, dried and evaporated. The residue was purified by silica gel column eluting with 10% EtOAc in hexane to give 3.2 g of 4-benzyloxy-2,3-dimethyl-phenol as a pale solid.
[Compound]
Name
2,3-dimethyl-1,4-dihydroquinone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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